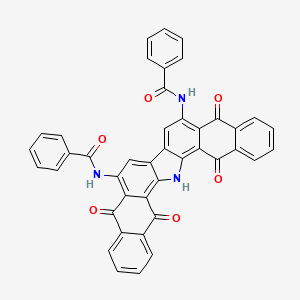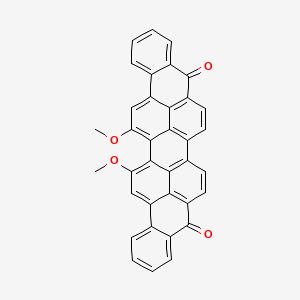
Clevudine
Overview
Description
Clevudine is an antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infections. It is a nucleoside analogue that inhibits the replication of HBV by interfering with the viral DNA polymerase. This compound has been approved for use in South Korea and the Philippines and is marketed under the trade names Levovir and Revovir .
Mechanism of Action
Target of Action
Clevudine, also known as L-FMAU, is a nucleoside analogue . The primary targets of this compound are three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . These enzymes play a crucial role in the replication of the Hepatitis B Virus (HBV) .
Mode of Action
This compound interacts with its targets by acting as a substrate for these enzymes . It interferes with HBV viral cell replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition of the viral polymerase activity suppresses HBV replication .
Biochemical Pathways
The affected biochemical pathway is the replication pathway of HBV. By inhibiting the activity of viral DNA polymerase and reverse transcriptase, this compound prevents the replication of HBV, thereby reducing the viral load in the body .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of HBV replication, leading to a decrease in the viral load . On a cellular level, this compound’s action results in the reduction of HBV-infected cells. High-dose treatment with this compound can induce mitochondrial defects associated with mitochondrial dna (mtdna) depletion and impair glucose-stimulated insulin secretion in insulin-releasing cells .
Biochemical Analysis
Biochemical Properties
Clevudine interacts with various biomolecules in its role as a nucleoside analog. The nature of these interactions involves the incorporation of this compound into the viral DNA, thereby inhibiting the action of DNA polymerases, which are crucial enzymes for DNA replication .
Cellular Effects
This compound has significant effects on various types of cells, particularly hepatocytes, which are the primary sites of HBV replication. In primary human hepatocytes, this compound is efficiently phosphorylated to its active form . In addition, high-dose this compound impairs mitochondrial function and glucose-stimulated insulin secretion in a rat clonal β-cell line, INS-1E .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a nucleoside analog, it is believed to exert its effects at the molecular level by being incorporated into the viral DNA during replication. This incorporation results in premature termination of DNA synthesis, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, in primary human hepatocytes, the conversion of this compound to its active form was found to be time-dependent . Moreover, high-dose this compound was found to impair mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells .
Metabolic Pathways
The metabolic pathways of this compound involve its phosphorylation to the active triphosphate form in primary human hepatocytes
Preparation Methods
Synthetic Routes and Reaction Conditions
Clevudine can be synthesized starting from 2-deoxy-2-fluoro-D-galactopyranose. The key steps in the synthesis involve iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . Another method involves dissolving a compound of formula II in an organic solvent, adding 40% hydrobromic acid and tetrabutyl ammonium fluoride under ice bath conditions, followed by the addition of triethylamine trihydrofluoride .
Industrial Production Methods
The industrial production of this compound involves a green synthesis process that includes the use of organic solvents and specific reagents under controlled conditions. This method aims to achieve high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Clevudine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrobromic acid, tetrabutyl ammonium fluoride, and triethylamine trihydrofluoride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates that are further processed to obtain the final antiviral compound. These intermediates are crucial for the synthesis and purification of this compound .
Scientific Research Applications
Clevudine has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used for the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development and production of antiviral drugs.
Comparison with Similar Compounds
Clevudine is similar to other nucleoside analogues such as lamivudine, telbivudine, and adefovir. it has a unique fluoride group at the 2’ position on the furanose moiety, which distinguishes it from other compounds . This structural difference contributes to its potent antiviral activity and favorable resistance profile .
List of Similar Compounds
- Lamivudine
- Telbivudine
- Adefovir
- Entecavir
- Tenofovir
This compound’s unique structure and mechanism of action make it a valuable antiviral agent for the treatment of chronic hepatitis B infections.
Properties
CAS No. |
163252-36-6 |
|---|---|
Molecular Formula |
C10H13FN2O5 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1 |
InChI Key |
GBBJCSTXCAQSSJ-PQLACBALSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Appearance |
Solid powder |
| 163252-36-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine 1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil 2'-deoxy-2'-fluoroarabinofuranosylthymine 2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil 2'-fluoro-5-methyl-1-beta-arabinosyluracil 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil 2'-fluoro-5-methylarabinosyluracil 2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled 2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl- 5-methyl-2'-fluoroarauracil Clevudine D-FMAU FMAU L-FMAU |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


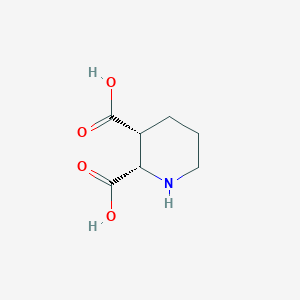
![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)


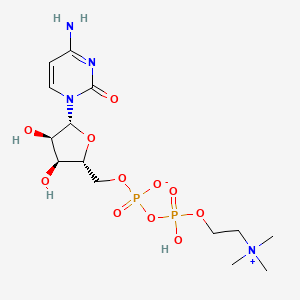

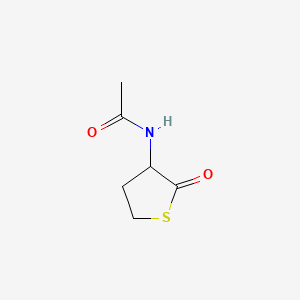



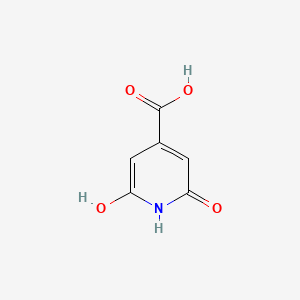
![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
